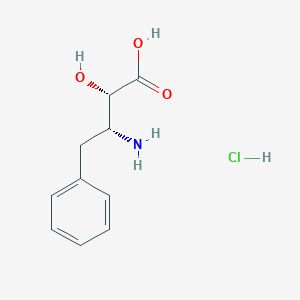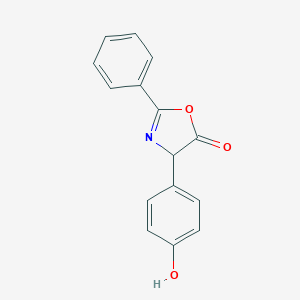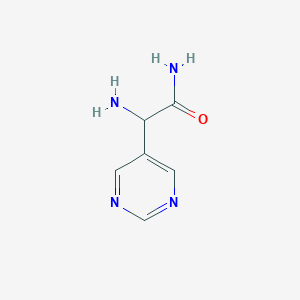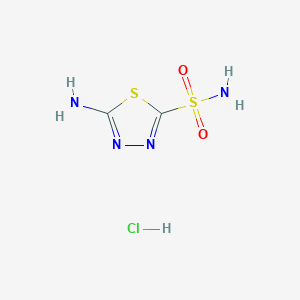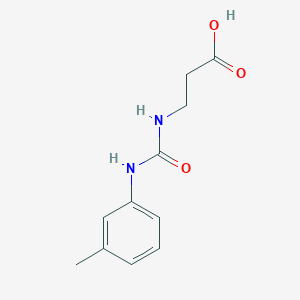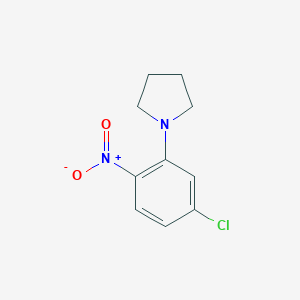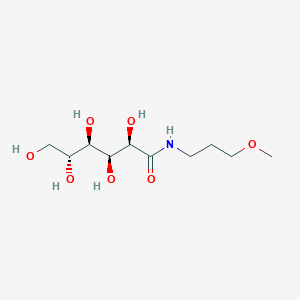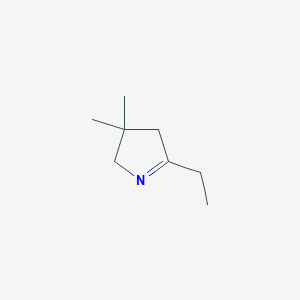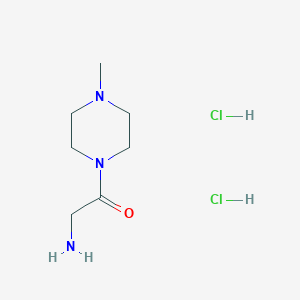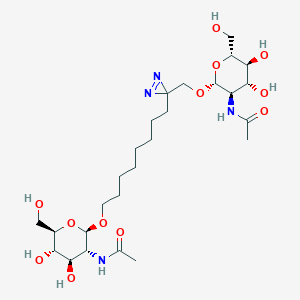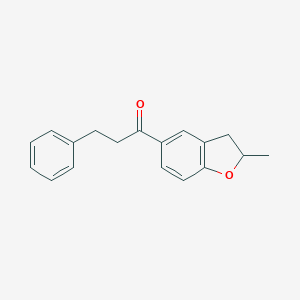
2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane, also known as MBDB, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been studied for its potential therapeutic uses.
作用機序
2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane acts as a serotonin and dopamine releaser, which means it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other psychoactive drugs, such as MDMA and amphetamines. However, 2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane has a lower affinity for the serotonin transporter than MDMA, which may result in a lower risk of neurotoxicity.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane are similar to those of other psychoactive drugs. It produces feelings of euphoria, increased sociability, and heightened sensory perception. It also increases heart rate, blood pressure, and body temperature. However, the effects of 2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane are less potent and shorter-lasting than those of MDMA.
実験室実験の利点と制限
One advantage of using 2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane in lab experiments is that it has a lower risk of neurotoxicity than other psychoactive drugs, such as MDMA. This makes it a safer alternative for studying the effects of serotonin and dopamine release on the brain. However, 2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane is still a psychoactive drug and should be used with caution in lab experiments.
将来の方向性
There are several future directions for research on 2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane. One direction is to investigate its potential therapeutic uses for psychiatric disorders, such as depression and PTSD. Another direction is to study its effects on neurodegenerative diseases, such as Parkinson's disease. Additionally, more research is needed to better understand the mechanism of action of 2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane and its potential risks and benefits.
合成法
2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane can be synthesized through a multi-step process using readily available starting materials. The synthesis involves the condensation of 2-amino-5-methylphenol with 3-phenylpropanoic acid, followed by reduction and cyclization to form the benzoxolane ring.
科学的研究の応用
2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane has been studied for its potential therapeutic uses in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use as an analgesic and as a treatment for neurodegenerative diseases.
特性
CAS番号 |
159264-96-7 |
|---|---|
製品名 |
2-Methyl-5-(3-phenylpropionyl)-1-benzoxolane |
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H18O2/c1-13-11-16-12-15(8-10-18(16)20-13)17(19)9-7-14-5-3-2-4-6-14/h2-6,8,10,12-13H,7,9,11H2,1H3 |
InChIキー |
BIDJZAWEWJHSNW-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)CCC3=CC=CC=C3 |
正規SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)CCC3=CC=CC=C3 |
同義語 |
2-M-PP-B 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




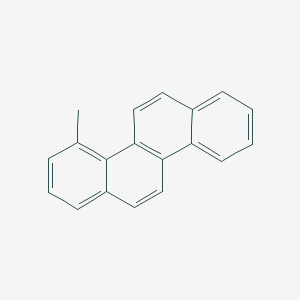
![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
